Ethyl 4-[[2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate
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Overview
Description
Ethyl 4-[[2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a phenoxy group, and a sulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 2-methyl-4-(2-methylpropylsulfamoyl)phenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified with ethanol under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Ethyl 4-[[2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenoxy group can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 4-[(2-methoxyphenoxy)acetyl]amino]benzoate
- **Ethyl 4-[(4-methylphenoxy)acetyl]amino]benzoate
- **Ethyl 4-[(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino]benzoate
Uniqueness
Ethyl 4-[[2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate is unique due to the presence of the 2-methylpropylsulfamoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable candidate for therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[[2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-5-29-22(26)17-6-8-18(9-7-17)24-21(25)14-30-20-11-10-19(12-16(20)4)31(27,28)23-13-15(2)3/h6-12,15,23H,5,13-14H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDQEMZJDVLEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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